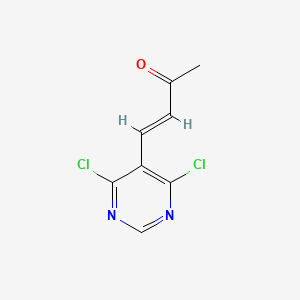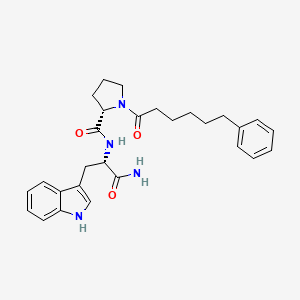
L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- involves multiple steps, starting with the preparation of the core L-tryptophanamide structure. The process typically includes:
Formation of the Amide Bond: This step involves the reaction of L-tryptophan with an appropriate amine to form the amide bond.
Addition of the Phenylhexyl Group: The phenylhexyl group is introduced through a series of reactions, including alkylation and oxidation.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophanamide: The core structure without the phenylhexyl group.
N-Phenylacetyl-L-tryptophanamide: A similar compound with a different substituent.
L-Prolyl-L-tryptophanamide: Another related compound with a different amino acid component.
Uniqueness
L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- is unique due to its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
921757-19-9 |
|---|---|
Molecular Formula |
C28H34N4O3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-(6-phenylhexanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H34N4O3/c29-27(34)24(18-21-19-30-23-14-8-7-13-22(21)23)31-28(35)25-15-9-17-32(25)26(33)16-6-2-5-12-20-10-3-1-4-11-20/h1,3-4,7-8,10-11,13-14,19,24-25,30H,2,5-6,9,12,15-18H2,(H2,29,34)(H,31,35)/t24-,25-/m0/s1 |
InChI Key |
DOTUPSMWKZFYEY-DQEYMECFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


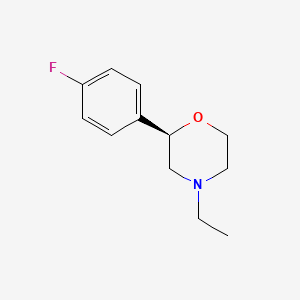
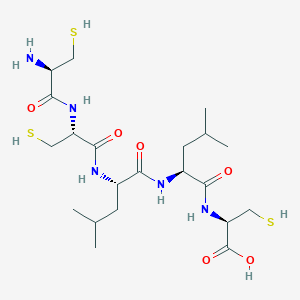


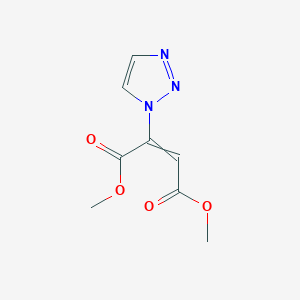
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
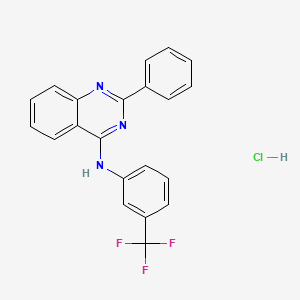
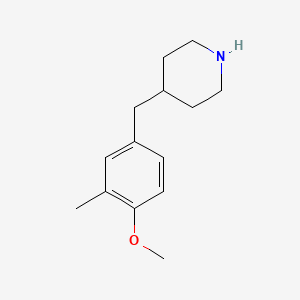
![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
